Lipophilicity: vs. Phenyl & 4-Chlorophenyl Analogs
The target compound exhibits an XlogP of 3.8 [1], which is markedly higher than the unsubstituted phenyl analog 3-methyl-1-phenyl-1H-pyrazol-5-amine (LogP 1.5-1.7) [2] and the 4-chlorophenyl analog 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (LogP 2.25-2.6) [3]. This represents an increase of approximately 2.1-2.3 log units over the parent phenyl compound and 1.2-1.55 log units over the monochloro derivative.
| Evidence Dimension | XlogP (lipophilicity) |
|---|---|
| Target Compound Data | XlogP 3.8 |
| Comparator Or Baseline | 3-methyl-1-phenyl-1H-pyrazol-5-amine (LogP ~1.5-1.7); 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine (LogP ~2.25-2.6) |
| Quantified Difference | Δ XlogP ~2.1-2.3 vs phenyl analog; Δ XlogP ~1.2-1.55 vs 4-chloro analog |
| Conditions | Computed partition coefficient (XlogP/LogP) from authoritative databases |
Why This Matters
This lipophilicity difference dictates membrane permeability and solubility behavior, directly impacting the compound's suitability for applications requiring enhanced lipid bilayer penetration or specific LogP-targeted formulations.
- [1] 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)pyrazole. Basechem.org. XlogP: 3.8. View Source
- [2] 3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 1131-18-6). Chembase.cn. Log P: 1.4507996. Also Hit2Lead LogP: 1.68. View Source
- [3] 1H-Pyrazol-5-amine, 1-(4-chlorophenyl)-3-methyl-. Sielc.com. LogP: 2.25. Also CymitQuimica XLogP3: 2.6. View Source
